2-{[5-(2-Aminophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-chlorophenyl)ethanone
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Overview
Description
2-{[5-(2-AMINOPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-1-(4-CHLOROPHENYL)-1-ETHANONE is a complex organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of an oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom
Preparation Methods
The synthesis of 2-{[5-(2-AMINOPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-1-(4-CHLOROPHENYL)-1-ETHANONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-aminophenyl hydrazine with carbon disulfide to form the corresponding 1,3,4-oxadiazole-2-thione. This intermediate is then reacted with 4-chlorophenacyl bromide under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and bases like potassium carbonate or sodium hydroxide .
Chemical Reactions Analysis
2-{[5-(2-AMINOPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-1-(4-CHLOROPHENYL)-1-ETHANONE undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group in the aminophenyl moiety can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.
Cyclization: The compound can undergo intramolecular cyclization reactions to form fused heterocyclic systems under appropriate conditions.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal activities, making it a candidate for the development of new antibiotics.
Medicine: It has shown potential as an anticancer agent due to its ability to inhibit the growth of cancer cells.
Mechanism of Action
The mechanism of action of 2-{[5-(2-AMINOPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-1-(4-CHLOROPHENYL)-1-ETHANONE involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and leading to the disruption of essential cellular processes. For example, it can inhibit the activity of bacterial enzymes, leading to the death of bacterial cells. In cancer cells, the compound can induce apoptosis by activating specific signaling pathways .
Comparison with Similar Compounds
2-{[5-(2-AMINOPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-1-(4-CHLOROPHENYL)-1-ETHANONE can be compared with other similar compounds, such as:
2-Amino-5-(4-chlorophenyl)-1,3,4-oxadiazole: This compound lacks the sulfanyl group, making it less reactive in certain chemical reactions.
2-Amino-5-phenyl-1,3,4-oxadiazole: This compound lacks both the sulfanyl and chlorophenyl groups, resulting in different chemical and biological properties.
2-Amino-5-(2-chlorophenyl)-1,3,4-oxadiazole: This compound has a different substitution pattern on the phenyl ring, leading to variations in its reactivity and biological activity.
Properties
Molecular Formula |
C16H12ClN3O2S |
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Molecular Weight |
345.8 g/mol |
IUPAC Name |
2-[[5-(2-aminophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-chlorophenyl)ethanone |
InChI |
InChI=1S/C16H12ClN3O2S/c17-11-7-5-10(6-8-11)14(21)9-23-16-20-19-15(22-16)12-3-1-2-4-13(12)18/h1-8H,9,18H2 |
InChI Key |
RVMYCGDQSRNXLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)SCC(=O)C3=CC=C(C=C3)Cl)N |
Origin of Product |
United States |
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